molecular formula C14H13ClN6OS B2680682 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide CAS No. 2034588-24-2

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2680682
CAS No.: 2034588-24-2
M. Wt: 348.81
InChI Key: WRYUCIGTCGUCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridazine Derivatives

The exploration of heterocyclic compounds began in earnest with the isolation of pyridine from bone oil in 1849 by Thomas Anderson. This discovery laid the groundwork for subsequent investigations into nitrogen-containing heterocycles, which now dominate medicinal chemistry. The triazolo[4,3-b]pyridazine scaffold emerged in the mid-20th century, with Steck and colleagues reporting its synthesis in 1959. Early derivatives, such as 8-chloro-6-alkyl-triazolo[4,3-b]pyridazines, were initially studied for their antifungal and anti-inflammatory properties. Over time, advancements in synthetic methodologies enabled the introduction of diverse substituents, enhancing biological activity and selectivity. For instance, the incorporation of amino and methoxy groups at strategic positions improved binding affinity to molecular targets like tubulin and kinases.

A pivotal shift occurred in the 2010s with the rational design of triazolopyridazines as rigid bioisosteres for flexible linkers in vinblastine-like compounds. For example, replacing the (Z,E)-butadiene chain of combretastatin A-4 analogues with a triazolo[4,3-b]pyridazine scaffold yielded derivatives with potent antiproliferative activity (e.g., compound 4q , half-maximal inhibitory concentration = 0.008–0.014 μM against lung and gastric cancer cells). These innovations underscored the scaffold’s versatility in mimicking natural product pharmacophores while improving metabolic stability.

Significance in Heterocyclic Medicinal Chemistry

The triazolo[4,3-b]pyridazine core is prized for its ability to engage in hydrogen bonding and π-π interactions, critical for target binding. Its fused triazole-pyridazine system provides a planar structure that fits snugly into hydrophobic pockets of enzymes and receptors. Recent studies highlight its role in inhibiting kinases (e.g., c-Met) and tubulin polymerization, mechanisms central to cancer progression.

The compound’s 5-chlorothiophene-2-carboxamide moiety introduces electron-withdrawing and hydrophobic character, which augments target affinity. Chlorine substituents, as seen in compound 12e (half-maximal inhibitory concentration = 0.090 μM against c-Met kinase), enhance potency by modulating electronic effects and steric bulk. Similarly, the pyrrolidine linker may improve solubility and conformational flexibility, facilitating interactions with hinge regions of kinases.

Representative Triazolopyridazine Derivatives Biological Target Half-Maximal Inhibitory Concentration (μM)
12e (Triazolo[4,3-b]pyridazine) c-Met kinase 0.090
4q (3,6-Diaryl-triazolopyridazine) Tubulin 0.008–0.014
TI-12403 (Triazolopyridine) Tankyrase 0.021 (TNKS1)

Position within Contemporary Drug Discovery

In the era of precision medicine, N-(1-(triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide aligns with strategies targeting dysregulated signaling pathways. For example, c-Met kinase inhibitors like compound 12e have shown promise in arresting A549 lung cancer cells at the G0/G1 phase. Similarly, tankyrase inhibitors such as TI-12403 suppress Wnt/β-catenin signaling in colorectal cancer models. The compound’s dual potential to inhibit kinases and modulate tubulin dynamics positions it as a multifaceted candidate for polypharmacological approaches.

Recent efforts have also focused on optimizing pharmacokinetic properties. The rigid triazolopyridazine scaffold reduces entropic penalties during target binding, while the pyrrolidine moiety may enhance blood-brain barrier penetration. These attributes are critical for advancing compounds beyond in vitro efficacy to in vivo applicability.

Evolution of the Triazolo[4,3-b]pyridazine Scaffold in Research

Structural evolution of this scaffold has been guided by crystallographic and docking studies. Early derivatives featured simple alkyl or aryl substitutions, but modern designs prioritize functional groups that enhance target engagement. For instance:

  • Rigidification : Replacing flexible linkers with the triazolopyridazine core improved tubulin-binding affinity, as demonstrated by 4q ’s superior activity over combretastatin A-4.
  • Substituent Engineering : Introducing amino groups at the pyridazine C-8 position (e.g., compound 29 ) boosted solubility and hydrogen-bonding capacity.
  • Heterocyclic Hybridization : Fusion with thiophene or pyrazole rings, as seen in the subject compound, expands interactions with auxiliary binding pockets.

Ongoing research explores the scaffold’s adaptability to emerging targets, including immune checkpoints and epigenetic regulators. Computational models predict that the 5-chlorothiophene carboxamide group in N-(1-(triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide could engage in halogen bonding with cysteine residues, a hypothesis awaiting experimental validation.

Properties

IUPAC Name

5-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6OS/c15-11-2-1-10(23-11)14(22)17-9-5-6-20(7-9)13-4-3-12-18-16-8-21(12)19-13/h1-4,8-9H,5-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYUCIGTCGUCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the triazole ring to a dihydrotriazole.

    Substitution: The chlorothiophene moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring would yield N-oxides, while nucleophilic substitution on the chlorothiophene moiety could produce a variety of substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise in various assays. It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation .

Medicine

In medicine, the compound is being explored for its anticancer properties. Studies have shown that derivatives of triazolopyridazine can inhibit the growth of cancer cells by interfering with specific signaling pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide stands out due to its specific combination of structural features, which confer unique biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for anticancer therapy .

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole and pyridazine moiety linked to a pyrrolidine ring and a chlorothiophene group. Its molecular formula is C18H15ClN6OSC_{18}H_{15}ClN_6OS with a molecular weight of approximately 404.87 g/mol. The structure can be represented as follows:

Structure N 1 1 2 4 triazolo 4 3 b pyridazin 6 yl pyrrolidin 3 yl 5 chlorothiophene 2 carboxamide\text{Structure }\text{N 1 1 2 4 triazolo 4 3 b pyridazin 6 yl pyrrolidin 3 yl 5 chlorothiophene 2 carboxamide}

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the triazole ring demonstrate antiproliferative effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3
MCF7 (Breast Cancer)Significant

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that are yet to be fully elucidated.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its triazole component is known to disrupt essential biological processes in bacteria and fungi:

  • Gram-positive and Gram-negative bacteria : It has shown effectiveness against both types of bacteria.
  • Fungal pathogens : Studies indicate potential antifungal activity as well.

This broad-spectrum antimicrobial activity positions the compound as a candidate for further development in treating infections caused by resistant strains of pathogens .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole moiety may play a crucial role in binding to biological targets such as enzymes or receptors involved in disease pathways. Techniques such as molecular docking studies are being employed to predict binding affinities and elucidate potential interactions with target proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including the formation of the triazole ring followed by coupling reactions with pyrrolidine and thiophene derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Triazole : Reaction of appropriate hydrazones with isocyanates.
  • Pyrrolidine Coupling : Introduction of the pyrrolidine moiety through nucleophilic substitution.
  • Chlorothiophene Attachment : Final coupling step to incorporate the chlorothiophene group.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .
  • Antimicrobial Efficacy Assessment : Another investigation reported effective inhibition of bacterial growth in vitro, suggesting its application in treating infections resistant to conventional antibiotics .

Q & A

Q. 1.1. How can the synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide be optimized for reproducibility?

Methodological Answer: The synthesis involves multi-step reactions starting with precursors like triazolopyridazine and substituted pyrrolidine. Key steps include:

  • Coupling reactions : Use of dichloromethane or dimethylformamide (DMF) as solvents under inert atmospheres (N₂/Ar) to avoid side reactions .
  • Catalysts : Triethylamine or K₂CO₃ for deprotonation and accelerating nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product with >95% purity .
    Critical Parameters : Temperature control (0–60°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) are critical for yield optimization.

Q. 1.2. What analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns on pyrrolidine/thiophene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 418.0821) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry (e.g., pyrrolidine ring conformation) .
    Data Interpretation : Cross-referencing NMR splitting patterns with computational simulations (e.g., DFT) reduces misassignment risks .

Q. 1.3. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Kinase profiling (e.g., CDK8 inhibition) using fluorescence polarization assays .
  • Solubility : Kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. 2.1. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

Methodological Answer:

  • Scaffold diversification : Modify substituents on the triazole (e.g., chloro → methoxy) or thiophene (e.g., 5-Cl → 5-CF₃) to assess impact on potency .
  • Biological Data Correlation : Tabulate IC₅₀ values against structural variations:
Analog SubstituentTarget (CDK8) IC₅₀ (nM)Solubility (µg/mL)
5-Cl-thiophene12.3 ± 1.28.5
5-CF₃-thiophene8.7 ± 0.95.2
Triazole-3-CH₃25.6 ± 3.112.1
(Example data adapted from )
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes and guide rational design .

Q. 2.2. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., passage number <20) and assay conditions (e.g., serum-free media vs. 10% FBS) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (e.g., phospho-RNA Pol II levels for CDK8 inhibition) .

Q. 2.3. What strategies are effective for identifying the compound’s primary molecular targets?

Methodological Answer:

  • Chemical Proteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized/resistant cell lines .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) for candidate targets .

Q. 2.4. How can computational methods enhance the understanding of its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (2.8), BBB permeability (low), and CYP450 inhibition risks .
  • MD Simulations : Analyze membrane permeation (e.g., POPC bilayers) and protein-ligand stability over 100-ns trajectories .
  • QSAR Models : Develop regression models linking structural descriptors (e.g., PSA, H-bond donors) to bioavailability .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported IC₅₀ values across independent studies?

Methodological Answer:

  • Source Verification : Confirm compound purity (HPLC ≥95%) and storage conditions (desiccated, -20°C) .
  • Assay Interference : Test for fluorescence/quenching artifacts (e.g., intrinsic compound fluorescence in AlphaScreen assays) .
  • Statistical Rigor : Apply Grubbs’ test to identify outliers and repeat experiments with ≥3 biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.